Azlocillin is a semisynthetic, broad-spectrum antibiotic belonging to the acylureido penicillin class [1]. The table below summarizes its core technical data.
| Property | Description |
|---|---|
| Generic Name | Azlocillin [1] |
| Drug Class | Penicillin antibiotic (acylureido penicillin) [1] |
| Chemical Formula | C₂₀H₂₃N₅O₆S [1] |
| Average Mass | 461.492 g/mol [1] |
| Approval Status | Not approved in the US; Status: Investigational/Approved (in other regions) [1] |
| Mechanism of Action | Bactericidal; binds to Penicillin-Binding Proteins (PBPs), inhibiting the final stage of bacterial cell wall synthesis (cross-linking of peptidoglycan chains). This leads to cell lysis and death [1] [2]. |
| Primary Indications | Infections caused by Pseudomonas aeruginosa, Escherichia coli, and Haemophilus influenzae [1]. |
| Pharmacokinetics | • Absorption: Not significantly absorbed from the GI tract; administered intravenously. • Protein Binding: 20-46% [1]. • Half-Life: Mean elimination half-life is 1.3 to 1.5 hours, prolonged in patients with renal impairment [1]. |
The bactericidal action of Azlocillin, like other β-lactam antibiotics, is driven by its ability to disrupt bacterial cell wall synthesis [2].
Azlocillin's bactericidal mechanism involves binding to PBPs, inhibiting cell wall synthesis, and causing bacterial lysis [1] [2].
A significant challenge with Azlocillin is bacterial resistance, primarily mediated by β-lactamase enzymes that hydrolyze its β-lactam ring. Other resistance mechanisms include altered PBPs with reduced binding affinity and efflux pumps that reduce drug concentration [2].
Azlocillin is part of a broader group of penicillins. The table below distinguishes it from Mezlocillin (a closely related acylureido penicillin) and Flucloxacillin (a narrow-spectrum penicillinase-resistant penicillin).
| Antibiotic | Spectrum & Key Features | Primary Indications | Clinical PK/PD Considerations |
|---|---|---|---|
| Azlocillin | Extended-spectrum; particularly potent against P. aeruginosa [1]. | Serious Gram-negative infections, especially Pseudomonas [1]. | Renal elimination; dose adjustment needed in impairment [1]. |
| Mezlocillin | Broad-spectrum; active against various Gram-negative and Gram-positive aerobes/anaerobes [3]. | Variety of bacterial infections; used in pregnancy for pyelonephritis, endometritis [3]. | Poor oral absorption; excreted in urine and bile [3]. |
| Flucloxacillin | Narrow-spectrum; penicillinase-resistant. Not active against MRSA [4]. | Skin/soft tissue infections caused by Gram-positive bacteria (e.g., MSSA) [4]. | PK highly variable in critically ill; continuous infusion (e.g., 6-24 g/24h) optimizes time above MIC [5] [6]. |
For researchers, here are methodologies from studies on related penicillins that could be adapted for Azlocillin research.
Although not US-approved and with use likely limited by resistance, Azlocillin remains a valuable subject for antimicrobial research [2]. Key areas include:
Furazlocillin (BAY K 4999) was an investigational, expanded-spectrum penicillin developed in the late 1970s. It belonged to a class of substituted ampicillins (acylaminopenicillins) and was noted for its broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria [1]. Its development coincided with other ureido-penicillins like piperacillin, azlocillin, and mezlocillin, aiming to improve efficacy against pathogens like Pseudomonas aeruginosa and members of the Enterobacteriaceae family [1] [2].
The in vitro activity of Furazlocillin was typically measured by Minimal Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible bacterial growth. The following tables summarize the MIC data from comparative studies. It is important to note that these values are from the specific isolates tested in the original studies and may not represent current clinical strains.
Table 1: In Vitro Activity of Furazlocillin and Comparator Antibiotics against Gram-negative Bacteria (MIC in μg/ml)
| Organism | Furazlocillin | Piperacillin | Mezlocillin | Carbenicillin | Ampicillin |
|---|---|---|---|---|---|
| Pseudomonas aeruginosa | 2.0 [2] | 2.0 [2] | >128 [1] | 32.0 [2] | - |
| Escherichia coli | 0.5 [2] | 4.0 [1] | 8.0 [1] | 8.0 [1] | 8.0 [1] |
| Klebsiella spp. | 2.0 [2] | 8.0 [1] | 8.0 [1] | 128.0 [1] | >128 [1] |
| Proteus spp. | 0.5 [1] | 0.5 [1] [2] | 1.0 [1] | 1.0 [1] | 2.0 [1] |
| Haemophilus influenzae | Comparable to Ampicillin [1] | - | Comparable to Ampicillin [1] | - | (Reference) |
| Bacteroides fragilis | - | 1-2 [2] | - | - | - |
Table 2: Key Characteristics and Phenomena Observed with Furazlocillin
| Characteristic | Observation |
|---|---|
| Gram-positive Activity | Less active than Penicillin G against most Gram-positive organisms [1]. |
| Bactericidal Activity | Kinetics of killing were often slow and incomplete over 24 hours, particularly for Enterobacter and P. aeruginosa [1]. |
| Inoculum Effect | A significant increase in MIC was observed with an increase in inoculum size for many organisms [1]. |
| MBC/MIC Discrepancy | Minimal Bactericidal Concentrations (MBC) were often significantly higher than MICs for several genera, suggesting a bacteriostatic effect at inhibitory concentrations [1]. |
| Synergy | Demonstrated synergistic effect when combined with aminoglycosides against various Gram-negative bacilli and Streptococcus faecalis [1]. |
The core methodologies used to generate the data above are summarized below. Modern adaptations would be necessary, incorporating current standards and safety protocols.
This was the standard method used to determine the quantitative data presented in the tables [1].
This method was used to characterize the bactericidal activity and the slow killing kinetics of Furazlocillin [1].
This technique was used to demonstrate synergy between Furazlocillin and aminoglycosides [1].
The following diagrams illustrate the core experimental workflow for assessing Furazlocillin's activity and its proposed mechanism of action based on its class.
Diagram 1: Core experimental workflow for determining MIC and MBC.
Diagram 2: Furazlocillin's mechanism of action and resistance.
Flucloxacillin is a narrow-spectrum beta-lactam antibiotic belonging to the penicillin class. Its core function is bacterial cell wall synthesis inhibition, leading to cell lysis and death [1] [2].
The specific mechanism can be broken down into two key actions:
A critical feature of flucloxacillin is its resistance to beta-lactamases. Many bacteria produce beta-lactamase enzymes (penicillinases) that hydrolyze the beta-lactam ring of penicillin, rendering them inactive. The structure of flucloxacillin, particularly the incorporation of an isoxazolyl group, creates steric hindrance around the beta-lactam ring, making it a poor substrate for these inactivation enzymes. This allows it to remain effective against many penicillin-resistant staphylococci [2].
The following diagram illustrates this integrated mechanism:
This diagram shows the pathway through which flucloxacillin inhibits cell wall synthesis and induces bacterial cell death, while also highlighting its inherent defense against beta-lactamase enzymes.
For a researcher, the quantitative targets and pharmacokinetic variability are crucial for understanding efficacy and designing dosing regimens. The tables below summarize key data from recent clinical studies.
Table 1: Pharmacodynamic (PD) Targets for Efficacy [3]
| Organism | PD Index | Target for Static Effect | Target for 1-log Kill | Target for 2-log Kill |
|---|---|---|---|---|
| Staphylococcus aureus (Median) | %fT > 0.25xMIC | 13.1% | 15.0% | 19.5% |
| Streptococcus pyogenes | %fT > MIC | 9.4% | 10.4% | 11.3% |
| Streptococcus agalactiae | %fT > 0.25xMIC | 19.6% | 22.1% | n.a. |
Table 2: Population Pharmacokinetic (PopPK) Parameters in Different Patient Groups
| Parameter | Critically Ill Patients [4] | Non-Critically Ill Patients [5] | S. aureus Bloodstream Infection [6] |
|---|---|---|---|
| Unbound Fraction | Highly variable (28-97%), inversely correlated with albumin [4]. | Varied (64.6-97.1%), negatively correlated with serum albumin [5]. | Higher than previously reported; median 11.5% (16.7% in critically ill) [6]. |
| Key Covariates | Serum albumin, renal function [4]. | Serum albumin, renal function (best estimated with cystatin C) [5]. | Albumin level, glomerular filtration rate [6]. |
| Dosing Implication | Standard doses (12g/day) may lead to underdosing; 24g/day improved target attainment [4]. | A continuous dose of 6g/24h was sufficient for MIC ≤0.25 mg/L [5]. | Led to the development of a web-app for optimized, individualized dosing [6]. |
To support the data presented above, here are the methodologies from two foundational studies.
1. Protocol for Pharmacodynamic (PD) Target Identification (Murine Thigh Infection Model) [3]
2. Protocol for Population Pharmacokinetic (PopPK) Modeling (Clinical Study) [5]
The data reveals several critical areas for ongoing research and clinical development:
The primary drive for this research is to address the limitations of current Lyme disease antibiotics, which may leave behind a subpopulation of dormant, drug-tolerant persister cells. These persisters are believed to contribute to Post-Treatment Lyme Disease Syndrome (PTLDS) [1] [2]. Azlocillin, a semi-synthetic penicillin, was identified as a promising candidate from a high-throughput screen of nearly 8,000 compounds [3] [4].
The table below outlines the basic profile of Azlocillin as established in medical literature:
| Property | Description |
|---|---|
| Drug Class | Semi-synthetic penicillin (acylureidopenicillin) [5]. |
| Known Mechanism | Bactericidal; inhibits bacterial cell wall synthesis by binding to Penicillin-Binding Proteins (PBPs) [6]. |
| Primary Established Uses | Bacterial infections like pyelonephritis, sepsis, peritonitis, and infections caused by Pseudomonas aeruginosa [5]. |
| Status for Lyme Disease | Early pre-clinical research (in vitro & mouse models). Not yet studied in human clinical trials for this indication [3] [7]. |
The seminal 2020 study by Pothineni et al. in Scientific Reports provides the most comprehensive data on Azlocillin's efficacy against Borrelia burgdorferi (Bb) [1]. The key quantitative results are summarized in the table below.
| Experiment | Treatment Groups | Key Findings |
|---|
| In Vitro: Dose Response [1] | Azlocillin vs. Cefotaxime vs. Doxycycline on log-phase and stationary-phase Bb cultures. | - Azlocillin (2.5 µg/mL): 100% killing of log-phase Bb.
For fellow researchers seeking to replicate or build upon this work, here are the detailed methodologies from the key study.
1. Bacterial Culture and Inoculum Preparation
2. High-Throughput Screening (HTS) & Viability Assay
3. In Vitro Persister Assay Protocols
4. In Vivo Mouse Model Protocol
The following diagram illustrates the logical workflow of the key in vitro experiments:
Experimental workflow for in vitro efficacy testing.
While Azlocillin's general mechanism as a beta-lactam antibiotic is known, its specific interaction with Borrelia PBPs is an area for further investigation. The drug's zwitterionic nature is hypothesized to aid its penetration through the outer membrane of Gram-negative bacteria, potentially explaining its high efficacy against Bb [6].
A significant current limitation for repurposing is that Azlocillin is only available as an intravenous formulation [3]. The Stanford research team has patented the compound for Lyme disease treatment and is collaborating with a company to develop an oral formulation, which would be necessary for large-scale clinical trials and practical treatment [4].
It is crucial to interpret these findings within their research context:
The journey from promising pre-clinical data to an approved treatment is long and complex. Researchers in this field should monitor for the initiation of clinical trials and the development of an oral formulation, which would be the next critical milestones.
The table below summarizes the core characteristics of Flucloxacillin and Azlocillin for easy comparison.
| Feature | Flucloxacillin | Azlocillin |
|---|---|---|
| Drug Type | Narrow-spectrum, penicillinase-resistant penicillin [1] | Broad-spectrum, acylureido penicillin [2] |
| Primary Spectrum | Gram-positive bacteria, particularly MSSA and other beta-lactamase-producing staphylococci [1] | Gram-negative bacteria, notably Pseudomonas aeruginosa, E. coli, Haemophilus influenzae [2] |
| Key Limitation | Not active against MRSA, enterococci, Gram-negative rods, or anaerobic bacteria [1] | Not significantly absorbed from the GI tract (IV/IM administration required) [2] |
| Mechanism of Action | Inhibition of bacterial cell wall synthesis by binding to Penicillin-Binding Proteins (PBPs) [1] | Inhibition of bacterial cell wall synthesis by binding to Penicillin-Binding Proteins (PBPs) [2] |
| Molecular Formula | C₁₉H₁₇ClFN₃O₅S [1] | C₂₀H₂₃N₅O₆S [2] |
| Molecular Weight | 453.06 g/mol [1] | 461.49 g/mol [2] |
| Clinical Status | Used clinically in the UK, Australia, and New Zealand [1] | FDA-approved but not currently marketed or produced [3] [2] |
Flucloxacillin is a first-line agent for infections caused by methicillin-sensitive Staphylococcus aureus (MSSA). Its structure includes a side-chain that sterically hinders and protects the beta-lactam ring from degradation by staphylococcal beta-lactamase enzymes [1].
Recent research explores its use in combination therapy. A 2025 study investigated the synergy between Flucloxacillin (FLX) and Fosfomycin (FOF) against S. aureus, including MRSA strains. Checkerboard assays showed additive or indifferent effects, while time-kill curves demonstrated a higher reduction in bacterial load with the combination compared to monotherapy. In an in vivo Galleria mellonella model, the combination showed highly synergistic activity, significantly improving survival rates and reducing bacterial counts in larval hemolymph [4].
Azlocillin is an acylampicillin with an extended spectrum of activity and greater in vitro potency against certain Gram-negative bacteria compared to earlier penicillins [2]. Its structure includes a bulky side chain, which is associated with lower permeability through bacterial cell walls [5].
A significant area of modern research involves repurposing Azlocillin for Borrelia burgdorferi, the causative agent of Lyme disease. A 2020 study demonstrated that Azlocillin effectively kills both log-phase and stationary-phase B. burgdorferi in vitro, including drug-tolerant persister cells that survive treatment with conventional antibiotics like doxycycline. It was also effective against B. burgdorferi in a mouse model [6]. Despite these promising findings, its development is hindered because it is a broad-spectrum antibiotic that disrupts the gut microbiome, and no pharmaceutical company currently produces it [3].
For researchers investigating combination therapies like FLX+FOF, here are detailed methodologies from recent studies.
This protocol is used to quantify synergy between two antimicrobials by calculating the Fractional Inhibitory Concentration Index (FICI) [4].
This protocol evaluates the bactericidal activity of antibiotics over time and is more dynamic than the checkerboard assay [4].
The diagram below outlines the logical workflow for conducting the synergy studies described in the protocols.
Research workflow for antimicrobial synergy testing, integrating checkerboard and time-kill assays.
This document provides a detailed protocol for the synthesis of Azlocillin sodium salt, a semi-synthetic acylureido penicillin, and methods for its subsequent analysis. The information is synthesized from scientific literature and drug databases [1] [2] [3].
1. Chemical Profile The table below summarizes the key identifying information for Azlocillin.
| Property | Description |
|---|---|
| Generic Name | Azlocillin [2] [3] |
| CAS Number | 37091-66-0 (Azlocillin); 37091-65-9 (Azlocillin sodium) [2] |
| Chemical Formula | C₂₀H₂₃N₅O₆S [2] [3] |
| Molar Mass | 461.49 g·mol⁻¹ [3] |
| DrugBank ID | DB01061 [2] |
| Solubility | The sodium salt is soluble in water (50 mg/mL) [2]. |
2. Quantitative Susceptibility Data Azlocillin is a broad-spectrum antibiotic. The following table lists the Minimum Inhibitory Concentration (MIC) data for several medically significant organisms [3].
| Bacterial Species | MIC Range (μg/mL) |
|---|---|
| Escherichia coli | 1 – 32 |
| Haemophilus spp. | 0.03 – 2 |
| Pseudomonas aeruginosa | 4 – 6.25 |
3. Synthetic Protocol for Azlocillin Conjugation with Silver Nanoparticles (AgNPs) This protocol details the chemical conjugation of Azlocillin to Silver Nanoparticles (AgNPs) to create a complex with enhanced antibacterial activity, particularly against P. aeruginosa [1].
3.1. Materials
3.2. Experimental Workflow The conjugation process involves multiple steps, as visualized in the following workflow diagram:
4. Analytical Protocol: "Turn-On" Fluorescent Aptasensor for Azlocillin Detection This protocol describes a highly sensitive method for detecting Azlocillin residues using a fluorescent aptasensor [4].
4.1. Principle The assay uses a signal probe (ZIF-8@MAPbBr₃ nanomaterials coated with the Azlocillin aptamer, A58) and a separation probe (magnetic beads coated with complementary DNA, cDNA). In the absence of Azlocillin, the two probes hybridize, and the signal probe is removed via magnetic separation, resulting in low fluorescence. When Azlocillin is present, it binds to the aptamer, releasing the signal probe into the supernatant. After magnetic separation, the supernatant's fluorescence intensity is measured, which is proportional to the Azlocillin concentration [4].
4.2. Key Steps
The conjugation of Azlocillin with AgNPs represents a promising strategy to combat antibiotic resistance. Studies have shown a considerably enhanced antibacterial effect of the Azlocillin–AgNP conjugate against P. aeruginosa compared to Azlocillin or AgNPs alone [1]. This approach could potentially extend the clinical utility of older antibiotics.
Furthermore, the development of a highly stable fluorescent aptasensor addresses the pressing need for monitoring antibiotic residues in complex matrices like food and environmental samples, aiding in the effort to curb the spread of antibiotic resistance [4].
1. Principle of Testing Antimicrobial susceptibility testing (AST) determines the in vitro effectiveness of antibiotics against bacterial pathogens. For acylureidopenicillins, the two primary phenotypic methods are agar disk diffusion and broth dilution for Minimum Inhibitory Concentration (MIC) determination. The disk diffusion method provides a qualitative result, while the MIC method provides a quantitative value indicating the lowest concentration of an antibiotic that inhibits visible bacterial growth [1] [2] [3].
2. Key Methodologies and Interpretive Criteria Based on historical standards from the Clinical and Laboratory Standards Institute (CLSI), the following criteria were established for the disk diffusion method using 75 μg disks for both mezlocillin and azlocillin [4] [5] [6].
Table 1: Tentative Interpretive Criteria for Mezlocillin and Azlocillin Disk Diffusion (75 μg disk)
| Antibiotic | Organism Category | Susceptible (S) | Intermediate (I) | Resistant (R) |
|---|---|---|---|---|
| Mezlocillin | Pseudomonas spp. & Enterobacteriaceae | ≥ 16 mm | 13 - 15 mm | ≤ 12 mm |
| Mezlocillin | Staphylococcus aureus | ≥ 29 mm | -- | ≤ 28 mm |
| Azlocillin | Gram-negative isolates | Proposed based on error-rate bound classification |
For the MIC method, the correlation between the zone of inhibition and the MIC is calculated using a regression line. For mezlocillin, this correlation was found to be excellent (r = -0.96) for Enterobacteriaceae and nonfermenters, except Pseudomonas cepacia [4].
3. Experimental Protocols
This protocol is adapted from standardized methods for mezlocillin and azlocillin [4] [5] [7].
1. Materials
2. Procedure
This protocol outlines the core steps for determining the Minimum Inhibitory Concentration [2] [3].
1. Materials
2. Procedure
Table 2: Recommended Quality Control Strains and Ranges
| QC Strain | Relevant For | Expected Zone Diameter or MIC Range |
|---|---|---|
| E. coli ATCC 25922 | Gram-negative QC | Specific ranges should be established per laboratory protocol [5]. |
| P. aeruginosa ATCC 27853 | Non-fermenter QC | Specific ranges should be established per laboratory protocol [5]. |
| S. aureus ATCC 25923 | Gram-positive QC for disk diffusion | Specific ranges should be established per laboratory protocol [5]. |
| S. aureus ATCC 29213 | Gram-positive QC for MIC | Specific ranges should be established per laboratory protocol [3]. |
4. Factors Influencing Test Results
5. Advanced and Emerging Methods
The following diagram integrates the key steps from specimen to result, highlighting critical control points.
The core methodologies for in vitro susceptibility testing are well-established and can be applied to the evaluation of new antibiotics. The two primary phenotypic methods are the agar disk diffusion and broth microdilution for determining the Minimum Inhibitory Concentration (MIC) [1].
The table below outlines the fundamental steps common to both methods, as per standard laboratory guidelines [1].
| Step | Procedure Description | Key Specifications |
|---|---|---|
| 1. Inoculum Preparation | Select well-isolated colonies to create a bacterial suspension. | Standardize suspension to a 0.5 McFarland turbidity (approx. 1-2 x 10^8 CFU/mL). |
| 2. Inoculum Dilution | Dilute standardized suspension (for MIC method). | Dilute 1:20 in saline to achieve ~5 x 10^6 CFU/mL in a broth medium [1]. |
| 3. Inoculation | Apply inoculum to growth medium. | Disk Diffusion: Swab entire surface of Mueller-Hinton Agar (MHA) plate. MIC: Deliver diluted inoculum to each well of a microdilution panel. | | 4. Application & Incubation | Disk Diffusion: Apply antibiotic disks. Both: Incube under appropriate conditions. | Incubation: Typically at 35°C for 16-20 hours. Atmosphere: Ambient air (longer for fastidious pathogens). | | 5. Reading & Interpretation | Disk Diffusion: Measure zone of inhibition diameter (mm). MIC: Read lowest concentration that inhibits visible growth (μg/mL). | Interpret results using clinical breakpoints from standards organizations (e.g., CLSI, EUCAST) [1]. |
The following diagram maps the general decision pathway and workflow for conducting these assays, from preparation to final interpretation.
While direct data on Fuzlocillin is unavailable, one search result mentions Furazlocillin (Bay k 4999), an expanded-spectrum penicillin studied in the late 1970s [2]. This suggests that "Fuzlocillin" may be a historical or research compound within the same beta-lactam class.
Research on similar ureidopenicillins (e.g., azlocillin, mezlocillin) shows they are susceptible to hydrolysis by beta-lactamase enzymes, a key mechanism of bacterial resistance [3]. This is a critical consideration for designing assays, as the presence of beta-lactamases can significantly impact results.
Given the lack of specific data, here are suggested paths forward:
Azlocillin is a broad-spectrum, acylureido penicillin from the beta-lactam class. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, ultimately leading to cell lysis [1] [2].
The most significant recent research for azlocillin involves its potential use against infections that are difficult to treat with conventional antibiotics.
The following tables summarize key quantitative findings from recent research.
Table 1: In Vitro Efficacy of Azlocillin Against Borrelia burgdorferi [3]
| Bacterial Phase | Dosage Concentration | Efficacy (Reduction in Colony Forming Units) |
|---|---|---|
| Late Log Phase | 2.5 μg/mL | 100% eradication |
| Stationary Phase (7-10 days old) | 20 μg/mL | 100% eradication |
| Doxycycline-tolerant Persisters (Log Phase) | 20 μg/mL | >99% eradication |
| Doxycycline-tolerant Persisters (Stationary Phase) | 20 μg/mL | >99% eradication |
Table 2: Antibacterial Activity of Azlocillin-Conjugated Silver Nanoparticles (AgNPs) Against Pseudomonas aeruginosa [7]
| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Azlocillin–AgNPs Conjugate | 8 ppm | 10 ppm |
| Azlocillin alone | 32 ppm | 64 ppm |
| AgNPs alone | 16 ppm | 32 ppm |
Below are methodologies adapted from key studies on azlocillin.
This protocol is used to evaluate azlocillin's activity against drug-tolerant B. burgdorferi [3].
This protocol describes the chemical conjugation of azlocillin to AgNPs to enhance its antibacterial effect [7].
The following diagrams illustrate the experimental workflow and drug mechanism based on the protocols and research.
Workflow for Assessing Antibacterial Efficacy In Vitro
Azlocillin's Bactericidal Mechanism of Action
When working with or developing azlocillin, several factors must be considered:
Fuzlocillin is a semisynthetic acylureidopenicillin antibiotic with the molecular formula C₂₅H₂₆N₆O₈S and a molecular weight of 570.6 g/mol [1] [2]. Its systematic IUPAC name is (2S,5R,6R)-6-[[(2R)-2-[[3-[(E)-furan-2-ylmethylideneamino]-2-oxoimidazolidine-1-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [2].
The molecule contains a β-lactam ring and a unique cyclic acylureido-furan side chain, which is responsible for its enhanced activity against resistant bacterial strains, particularly Pseudomonas aeruginosa [2]. The table below summarizes its key identifiers.
Table: Key Identifiers for Fuzlocillin
| Property | Details |
|---|---|
| CAS Number | 61835-48-1 [2] |
| Molecular Formula | C₂₅H₂₆N₆O₈S [1] [2] |
| Molecular Weight | 570.6 g/mol [2] |
| IUPAC Name | (2S,5R,6R)-6-[[(2R)-2-[[3-[(E)-furan-2-ylmethylideneamino]-2-oxoimidazolidine-1-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [2] |
| Mechanism of Action | Binds to and inactivates Penicillin-Binding Proteins (PBPs), inhibiting bacterial cell wall synthesis and leading to cell lysis [2] |
While explicit protocols for Fuzlocillin are not available in the search results, general principles for synthesizing semisynthetic penicillins can be inferred.
Based on the general synthesis strategy, the preparation of Fuzlocillin likely follows a multi-step pathway. The diagram below outlines this inferred logical workflow.
When developing a laboratory protocol, consider these factors informed by general lyophilization and penicillin handling practices [3] [2]:
1. Core Study Objectives A comprehensive pharmacokinetic (PK) study for fuzlocillin should define its disposition in humans. Key objectives include:
2. Critical Experimental Design Considerations The following factors are crucial for a robust study design:
This protocol outlines a foundational study to establish the fundamental PK profile of fuzlocillin.
1.1 Study Population
1.2 Study Design
1.3 Dosing and Sampling
1.4 Bioanalytical Methods
Table 1: Key Pharmacokinetic Parameters and Targeted Values for Fuzlocillin (Estimated from Related Penicillins)
| Parameter | Description | Target Value (Estimated) |
|---|---|---|
| CL (Total Clearance) | Volume of plasma cleared of drug per unit time | ~300 mL/min [1] |
| CLₜ (Renal Clearance) | Clearance attributable to renal excretion | ~80 mL/min [1] |
| Vdₛₛ (Volume of Distribution) | Apparent volume to distribute the drug | ~20-30 Liters [1] |
| t₁/₂ᵦ (Beta Half-life) | Terminal elimination half-life | ~60-90 minutes [1] |
| Protein Binding | Fraction of drug bound to plasma proteins | ~65% [1] |
| % Excreted Unchanged in Urine | Percentage of dose eliminated renally as parent drug | To be determined |
The following diagram illustrates the workflow for this foundational pharmacokinetic study.
This protocol describes a study designed to assess PK variability and dosing efficacy in a target patient group, such as critically ill individuals.
2.1 Study Population
2.2 Study Design
2.3 Data Collection
2.4 Data Analysis
Table 2: Example Dosing Regimens and Simulated Target Attainment (Based on Flucloxacillin Data [3])
| Daily Dose | Infusion Type | ƒT>2 mg/L ≥ 50% (Simulated PTA) | Notes |
|---|---|---|---|
| 12 g | Continuous | 26% | High risk of underdosing |
| 24 g | Continuous | 51% | May be necessary for adequate coverage |
| 6 g | Intermittent (30-min) | Low PTA | Inferior to prolonged infusion |
| 6 g | Prolonged/Continuous | PTA for MIC ≤1 mg/L | Comparable breakpoint with 66% lower dose [2] |
The workflow for a population pharmacokinetic study is more complex and focuses on model-based analysis, as shown below.
The proposed protocols provide a roadmap for characterizing fuzlocillin's pharmacokinetics. The healthy volunteer study establishes a baseline, while the population PK study in patients is critical for understanding real-world variability and optimizing doses for specific subpopulations.
A key finding from research on similar beta-lactams is that continuous or prolonged infusion can achieve higher PK/PD target attainment with a lower total daily dose compared to intermittent bolus dosing [2]. This approach should be a central component of fuzlocillin dosing simulation studies. Furthermore, special populations, such as patients with renal impairment or those undergoing continuous renal replacement therapy (CRRT), require dedicated studies, as non-renal clearance (potentially hepatobiliary) may be significant [1] [4].
Future work should focus on prospective validation of model-based dosing recommendations and defining fuzlocillin's specific PK/PD targets and MIC distributions against contemporary pathogens.
The following approach adapts a Design of Experiment (DoE) methodology, which is highly effective for understanding complex solubility problems where multiple factors interact [1].
This is the foundational step for determining the intrinsic solubility of a drug under various conditions [1].
The table below outlines the variable components for a DoE study based on established protocols [1].
Table 1: Example DoE Factors and Levels for Solubility Studies
| Component | Variable Type | Fasted State Levels | Fed State Levels | Role in Solubility |
|---|---|---|---|---|
| pH | Continuous | e.g., 6.5 - 7.4 | e.g., 4.5 - 6.0 | Impacts ionization of ionizable drugs [1] |
| Bile Salt (BS) | Continuous | e.g., 1.5 - 5.9 mM | e.g., 3.6 - 15 mM | Forms micelles to solubilize lipophilic drugs [1] |
| Phospholipid (PL) | Continuous | e.g., 0.2 - 0.75 mM | e.g., 0.5 - 3 mM | Component of mixed micelles with bile salts [1] |
| Fatty Acid | Continuous | e.g., 0 - 0.5 mM | e.g., 0 - 10 mM | Increases solubilization capacity in fed state [1] |
| BS/PL Ratio | Continuous | e.g., 5 - 11 | e.g., 4 - 8 | Affects micelle structure and properties [1] |
| Excipient Type | Categorical | e.g., PVP, HPMC, Chitosan, Mannitol | e.g., PVP, HPMC, Chitosan, Mannitol | Can increase or decrease solubility based on type and grade [1] |
The workflow for this investigative process can be summarized as follows:
Excipients can have unpredictable effects on solubility, making systematic testing essential [1].
Table 2: Potential Excipient Effects on a Poorly Soluble Drug
| Excipient | Example Impact (Based on Fenofibrate Study) | Possible Mechanism |
|---|---|---|
| Polyvinylpyrrolidone (PVP) | Significant solubility increase, especially in fasted state [1] | Inhibition of precipitation / solubilization |
| Hydroxypropyl Methylcellulose (HPMC) | Can significantly reduce solubility [1] | May compete for incorporation into micelles |
| Chitosan | Can significantly reduce solubility [1] | Potential interaction with bile components |
| Mannitol | No significant impact on solubility [1] | No interaction with drug or micelles |
"Fuzlocillin" OR "Fuzlocillin formulation" on patent databases like Google Patents for formulation clues [2].
The tables below summarize key quantitative data and methodologies for working with Azlocillin, crucial for planning and troubleshooting experiments.
Table 1: Azlocillin Pharmacokinetic Profile in Neonates (Illustrative Data) This table provides baseline pharmacokinetic parameters, which are essential for designing in vivo studies and estimating effective concentrations for in vitro work [1].
| Parameter | Value (after 50 mg/kg IV dose) | Context / Condition |
|---|---|---|
| Peak Serum Concentration | ~200 μg/mL | At the end of infusion [1] |
| Concentration at 1 hour | ~100 μg/mL | Post-dose [1] |
| Concentration at 5 hours | ~50 μg/mL | Post-dose [1] |
| Elimination Half-life | ~2.5 hours | In neonates [1] |
| Primary Excretion Route | Urinary (unchanged) | Majority of the dose [1] |
Table 2: Azlocillin Antimicrobial Spectrum Understanding the spectrum of activity is fundamental for selecting the appropriate antibiotic for your infection models [1].
| Bacterial Category | Susceptibility / Activity |
|---|---|
| Gram-negative |
Pseudomonas aeruginosa | Active (Piperacillin most active, then Azlocillin) [1] | | * Klebsiella pneumoniae | ~50% of isolates inhibited [1] | | * Proteus mirabilis | Active [1] | | * β-lactamase-producing Enterobacteriaceae | Not active (susceptible to hydrolysis) [1] | | Gram-positive | |
Penicillin-susceptible S. aureus, Streptococci | Good activity [1] | | * Enterococci | Active (unlike carbenicillin/ticarcillin) [1] | | Anaerobes | |
Bacteroides fragilis | Good activity [1] |
Table 3: Common Side Effects & Safety Monitoring Monitoring these parameters is critical for assessing compound toxicity in preclinical and clinical studies [2].
| Category | Potential Adverse Effects | Recommended Monitoring |
|---|---|---|
| Gastrointestinal | Nausea, vomiting, diarrhea [2] | Clinical observation |
| Injection Site | Pain, redness, swelling (IV administration) [2] | Visual inspection |
| Hypersensitivity | Rash, itching, swelling; severe dizziness/trouble breathing (anaphylaxis) [2] | Patient history and clinical observation |
| Organ System | Elevated liver enzymes, jaundice; impaired kidney function [2] | Periodic liver & kidney function tests [2] |
| Hematologic | Leukopenia (low WBC), thrombocytopenia (low platelets) [2] | Regular blood cell counts [2] |
Here are solutions to frequently encountered challenges in antibiotic research, framed as FAQs.
FAQ: How can I prevent the inactivation of Aminoglycosides when using a combination therapy with Azlocillin?
FAQ: What could cause treatment failure or persistent infection in my animal model despite using Azlocillin?
FAQ: A subject in my study shows neurological symptoms after Azlocillin administration. What should I investigate?
Creating clear diagrams is essential for documenting complex experimental protocols and signaling pathways. Below is an example of a DOT script for Graphviz that outlines a generic drug efficacy testing workflow in preclinical research.
Title: Preclinical Workflow for Drug Efficacy
This script generates a flowchart that visually guides a researcher through key stages of a preclinical drug study, from initial in vitro tests to final data analysis.
The table below summarizes the primary stability challenges for beta-lactam antibiotics like Fuzlocillin and recommended countermeasures [1] [2] [3].
| Problem | Root Cause | Recommended Solution |
|---|---|---|
| Loss of potency | Hydrolysis of beta-lactam ring in aqueous solutions [3] | Use freshly prepared solutions, control pH, avoid prolonged storage in solution [2] |
| Degradation in plasma/serum | Enzyme-mediated degradation in biological matrices [1] | Immediate plasma separation; freeze samples at -80°C; avoid repeated freeze-thaw cycles [1] |
| Inaccurate analytical results | Degradation during analysis or from non-indicating methods [4] | Develop a stability-indicating method (e.g., LC-UV/LC-MS) to separate drug from degradants [4] |
| Formation of degradation products | Exposure to hydrolytic (acid/base) or oxidative stress [4] | Understand degradation pathway; identify major degradants for quality control |
| Variable stability in infusion devices | Temperature fluctuations during prolonged administration [2] | Validate stability under real-use conditions (e.g., 24h at 33°C); consider buffered solutions [2] |
Here are detailed methodologies for conducting forced degradation studies and validating stability-indicating analytical methods, which are critical for investigating Fuzlocillin's stability profile.
This protocol helps identify potential degradation products and understand the intrinsic stability of Fuzlocillin under various stress conditions [4].
This method is designed to separate Fuzlocillin from its degradation products, ensuring accurate quantification of the intact drug [4].
The workflow for developing and applying these stability assessment methods is summarized below.
Q1: What is the most critical factor to control for Fuzlocillin stability in solution?
Q2: How should I handle biological samples (e.g., plasma) containing Fuzlocillin for PK/PD studies?
Q3: Why is a "stability-indicating method" necessary, and can't I use a standard assay?
Q4: Can I use a buffered solution to improve Fuzlocillin's stability?
This section addresses common challenges and questions researchers face when investigating resistance to fluoroquinolones, a class of antibiotics with well-documented resistance mechanisms that can serve as a model for other drugs [1].
| Question | Answer & Troubleshooting Steps | Key Tools & Techniques |
|---|
| What are the primary mechanisms of fluoroquinolone resistance? | Resistance arises from chromosomal mutations or plasmid-acquired genes [1].
gyrA, gyrB, parC, parE genes [1] [2].qepA plasmid [1].qnr (target protection) & aac(6')-Ib-cr (drug modification) genes [1]. | Agar dilution/Microdilution, PCR, DNA Sequencing, EPI. |
| Why are my bacterial survival samples showing extensive filamentation after FQ treatment? | This is indicative of the SOS response to DNA damage. It's not a failed experiment but a phenomenon to investigate [3].PrecA-gfp reporter; fluorescence indicates activation [3].PrecA-gfp), Time-lapse Microscopy, DAPI staining. |
| How can an AST intervention impact local resistance rates? | Antibiotic Stewardship Teams (AST) can enforce restrictive policies to great effect [4].Here are detailed methodologies for key experiments cited in the FAQs and scientific literature.
This protocol, adapted from a study on fluoroquinolone-resistant pneumococci, outlines the steps from strain collection to genetic analysis [2].
Bacterial Strains and Susceptibility Tests:
Genetic Analysis of QRDRs:
gyrA, gyrB, parC, and parE genes by PCR. Example primers for gyrA are gyrA44 and gyrA170 [2].Molecular Typing and Horizontal Transfer Investigation:
parC and parE probes to identify mosaic gene structures [2].This protocol, based on research in E. coli, examines how bacteria that survive antibiotic treatment (persisters) can contribute to the emergence of resistant mutants [3].
Preparation of Stationary-Phase Persisters:
Monitoring SOS Response and Recovery:
PrecA-gfp on a plasmid).Quantifying Mutant Frequency:
ΔrecA, ΔumuDC) [3].The following diagrams, created with Graphviz using the specified color palette, illustrate key concepts and workflows.
This diagram summarizes the primary mechanisms by which bacteria develop resistance to fluoroquinolone antibiotics [1].
This flowchart outlines the experimental workflow for investigating the link between antibiotic-induced SOS response and the development of heritable resistance [3].
I hope this structured technical resource provides a solid foundation for your support center. The principles and methods detailed here, particularly for fluoroquinolones, are often applicable to the study of other antibiotic classes.
Q: What are the most critical factors for ensuring my assay results are repeatable and reproducible?
A: Achieving high reproducibility requires strict standardization of all procedures, thorough reagent validation, and consistent environmental control. The core principle is to minimize variation at every step.
Q: My results are inconsistent between runs, even with the same samples. What should I check first?
A: This often points to technical or reagent-related variability. Focus on validating your key reagents and equipment.
Q: How can I validate my assay's performance to ensure it is reliable?
A: Conduct rigorous validation experiments and document the performance metrics. The table below summarizes key parameters and their target values based on established guidelines [4] [2].
| Parameter | Description | Target Value | Citation |
|---|---|---|---|
| Repeatability | Precision under the same conditions (within-run) | Coefficient of Variation (CV) < 5-10% | [3] [2] |
| Reproducibility | Precision across different days, operators, or labs (between-run) | CV < 6-7% | [3] [2] |
| Accuracy/Recovery | Closeness of measured value to true value | Recovery within 100% ± 25% | [2] |
This protocol is adapted from methodologies used in studies of β-lactam antibiotics and chromogenic assays, which share similarities with Fuzlocillin's properties [1] [2].
Standard Operating Procedure (SOP) for a Microtiter Plate-Based Bioassay
1. Principle: A chromogenic or fluorogenic reaction is used to measure the biological activity of the compound. The intensity of the signal produced is proportional to the activity and is measured spectrophotometrically or fluorometrically.
2. Materials:
3. Equipment Workflow: The following diagram illustrates the core steps for running the assay on an automated system, a key factor for reproducibility.
4. Procedure: 1. Preparation: Dilute all reagents, including Fuzlocillin standards and samples, to the working concentration in the assay buffer. Prepare the substrate solution fresh. 2. Plate Setup: Using automated pipetting or a liquid handler, add the specified volumes of buffer, standard/sample, and substrate to the plate wells. Include appropriate controls (blanks, positive controls). 3. Reaction: Incubate the plate at a constant temperature (e.g., 37°C) for a fixed period. 4. Detection: Measure the absorbance or fluorescence at the predetermined wavelength using the plate reader. 5. Analysis: Calculate the activity of unknown samples by interpolating from the standard curve.
Q: How can I adapt an existing manual assay for an automated analyzer to improve reproducibility?
A: The process involves method translation and validation on the new platform. A study on Factor IX chromogenic assays successfully adapted manual kits for Stago and Sysmex automated coagulation analyzers [2]. The key steps are:
Q: What is the fundamental antibacterial activity of azlocillin?
Q: My experimental results show sub-therapeutic drug levels. What are the key pharmacokinetic parameters I should verify?
Table 1: Key Pharmacokinetic Parameters of Azlocillin in Subjects with Normal Renal Function [5]
| Parameter | 30 mg/kg IV Bolus | 80 mg/kg IV Infusion (30-min) | | :--- | :--- | :--- | | Distribution Half-Life (T1/2α) | 0.11 h | - | | Elimination Half-Life (T1/2β) | 0.89 h | 1.11 h | | Volume of Central Compartment (VC) | 7.36 L/1.73 m² | - | | Apparent Volume of Distribution (Vdss) | 14.15 L/1.73 m² | - | | Serum Clearance (CS) | 215.0 mL/min/1.73 m² | 152.9 mL/min/1.73 m² | | Renal Clearance (CR) | 145.2 mL/min/1.73 m² | 94.1 mL/min/1.73 m² | | Urinary Recovery (24h) | 61.8 - 69.6% | - |
Table 2: Azlocillin Elimination Half-Life in Renal Impairment (after 80 mg/kg IV dose) [5]
| Renal Function Group (Creatinine Clearance) | Mean Elimination Half-Life (T1/2β) | | :--- | :--- | | Normal | ~1.11 h | | 30 - 50 mL/min/1.73 m² | 2.03 h | | 10 - 30 mL/min/1.73 m² | 4.01 h | | <10 mL/min/1.73 m² | 5.66 h | | On Hemodialysis | 2.81 h |
Q: I am investigating azlocillin for a new indication. What is a referenced experimental protocol?
Q: Why might my combination therapy with an aminoglycoside be failing in an in vitro model?
For a typical in vitro drug efficacy experiment, the following workflow and logical troubleshooting guide can be applied. You can use this diagram to identify potential points of failure in your experimental process.
Based on the workflow above, here is a structured guide for diagnosing common experimental issues:
| Observed Problem | Potential Root Cause | Corrective Action |
|---|---|---|
| Low or No Drug Effect | Degraded or inaccurate drug concentration; incorrect solvent. | Verify drug source, prepare fresh stock solutions, confirm solubility and storage conditions (-20°C, desiccated). |
| Non-representative bacterial growth phase (e.g., testing only log-phase). | Use both log-phase and stationary-phase cultures to assess activity against persisters [6]. | |
| High Variability Between Replicates | Inconsistent culture preparation or cell counting. | Standardize inoculum size and ensure culture is in the desired growth phase at experiment start. |
| Unreliable viability assay (e.g., inconsistent plating for CFU). | Include internal controls and validate assay protocol with a reference antibiotic. | |
| Results Not Reproducible | Undetected contamination in bacterial stocks. | Re-authenticate cell lines or bacterial strains and check for contamination (e.g., mycoplasma). |
| Flawed experimental design (e.g., insufficient n, missing controls). | Include a full set of controls: vehicle control, positive control (e.g., mitomycin C) [6], and reference drug control (e.g., doxycycline). |
Here are answers to common stability-related questions for research professionals.
What are the recommended long-term storage conditions for Fuzlocillin? For long-term storage of solid Fuzlocillin (API or finished product), -70°C is strongly recommended to ensure optimal stability over extended periods [1]. While short-term storage at -20°C may be possible, the stability of many beta-lactams is more consistently guaranteed at -70°C [1].
What is the stability of Fuzlocillin in solution? Fuzlocillin in solution is susceptible to degradation. General guidance for related beta-lactams suggests:
Which degradation pathways are most critical for Fuzlocillin? As a penicillin, Fuzlocillin is highly susceptible to hydrolysis and susceptible to oxidation and photolysis [2]. Forced degradation studies should prioritize these pathways to identify major degradation products and establish stability-indicating methods.
The table below summarizes stability data for antipseudomonal penicillins from a systematic review, which can inform expectations for Fuzlocillin [3].
| Drug | Stability at "Room Temperature" (≥20°C) | Stability in "Warmer Climates" (≥34°C) | Key Limitations & Notes |
|---|---|---|---|
| Piperacillin (± Tazobactam) | Conflicting data; stability demonstrated in some studies for 12-24 hours. | Insufficient data to confirm stability. | Data are conflicting for room temperature; high-temperature stability is not proven [1] [3]. |
| Ticarcillin (± Clavulanate) | Stability demonstrated for 12-24 hours at 20-25°C. | Insufficient data to confirm stability. | Lacks sufficient data for warmer climates [3]. |
| Flucloxacillin (Buffered) | Stability demonstrated for 24 hours at 25°C. | Stability demonstrated for 24 hours at 35°C. | One of the few drugs with data supporting use in warmer conditions; buffered solution required [3]. |
| Benzylpenicillin (Buffered) | Stability demonstrated for 24 hours at 25°C. | Stability demonstrated for 24 hours at 35°C. | Similar to flucloxacillin, buffered solution is key to stability at higher temperatures [3]. |
Forced degradation (stress testing) helps identify degradation products and pathways, and validates stability-indicating methods [2].
Objective: To establish degradation pathways and validate the stability-indicating nature of analytical methods [2].
Workflow Overview: The following diagram outlines the key stages in a forced degradation study.
Detailed Methodology:
Sample Preparation:
Stress Conditions: Expose the sample to the following conditions and monitor degradation over multiple time points (e.g., 1, 3, 5 days) to achieve 5-20% degradation [2].
| Stress Condition | Recommended Parameters | | :--- | :--- | | Acid Hydrolysis | 0.1 M HCl, at 40-60°C [2]. | | Base Hydrolysis | 0.1 M NaOH, at 40-60°C [2]. | | Oxidation | 3% H₂O₂, at 25-60°C [2]. | | Thermal Degradation | Solid and/or solution states at 60-80°C [2]. | | Photolysis | Expose to light output meeting ICH Q1B guidelines (UV and visible) [2]. |
Analysis:
This protocol determines how handling affects Fuzlocillin in biological matrices (e.g., plasma, serum) for TDM studies [1].
Objective: To determine the maximum allowable time between sample collection and analysis under various storage conditions.
Workflow Overview: The flowchart below illustrates the stability assessment process for preanalytical samples.
Detailed Methodology:
Sample Preparation: Spike blank biological matrix (e.g., human plasma) with a known concentration of Fuzlocillin.
Storage Conditions: Prepare aliquots and store them under the following conditions:
Analysis:
Rapid Degradation in Solution:
Low Degradation in Forced Studies:
Conflicting or Poor Reproducibility in Stability Data:
Lack of Stability Data for High-Temperature Climates:
The following table outlines common issues, their potential causes, and solutions based on standard methods for broth microdilution MIC tests.
| Issue | Potential Causes | Recommended Solutions |
|---|---|---|
| High MIC Variation/Poor Reproducibility | Inoculum size inaccuracy; antibiotic degradation; improper reading of endpoints [1]. | Standardize inoculum prep (e.g., spectrophotometer); use fresh antibiotic stocks; use a microplate reader for objective endpoint determination [2] [3]. |
| Trailing Endpoints or Skipped Wells | Inoculum density issues; beta-lactamase activity; solvent effects [4]. | Confirm inoculum density (e.g., ~5x10^5 CFU/mL); use proper antibiotic solvents per CLSI guidelines [4] [3]. |
| No Bacterial Growth in Control Wells | Contaminated media; non-viible inoculum; incorrect incubation conditions [4]. | Test media sterility; check culture viability on agar plates; verify incubation temperature and atmosphere [4]. |
| Unexpectedly Low MICs (False Susceptibility) | Under-prepared inoculum; antibiotic concentration error; degraded medium components [1]. | Re-standardize inoculum density; verify antibiotic stock solution preparation and serial dilution technique; use fresh, quality-controlled media [4] [3]. |
| Unexpectedly High MICs (False Resistance) | Over-prepared inoculum; improper medium pH/cation content; evaporation during incubation [4]. | Re-standardize inoculum density; use CLSI-recommended cation-adjusted Mueller-Hinton broth; seal plates to prevent evaporation [4] [2]. |
This is a generalized protocol based on CLSI and EUCAST standards [4] [3]. You should validate and adjust it specifically for Fuzlocillin.
Prepare Antibiotic Stock Solution:
Prepare Serial Dilutions:
Prepare Inoculum:
Inoculate and Incubate:
Read and Interpret MIC:
The diagram below maps the core workflow and highlights key control points for a reliable MIC test.
Since "Fuzlocillin" is not a standard antibiotic name in current literature, your work might involve a novel compound or a local naming convention. Here are steps to move forward:
This guide addresses common methodological challenges in antibacterial research, using studies on Azlocillin as a model.
FAQ 1: How can I optimize assays for evaluating efficacy against drug-tolerant bacterial persisters?
FAQ 2: What is a robust method to test combination therapies or conjugated compounds?
FAQ 3: How do I determine the optimal dosage for in vivo animal studies?
| Parameter | Value | Description / Context |
|---|---|---|
| Peak Serum Concentration (Cmax) | ~200 μg/mL | Achieved at the end of a 50 mg/kg intravenous infusion [3]. |
| Concentration at 1 Hour | ~100 μg/mL | Shows the initial distribution phase [3]. |
| Concentration at 5 Hours | ~50 μg/mL | Indicates the drug's staying power in the system [3]. |
| Elimination Half-life | ~2.5 hours | The time it takes for the plasma concentration to reduce by half [3]. |
| Primary Elimination Route | Renal (Urinary) Excretion | Most of the drug is cleared unchanged by the kidneys [3]. |
The following diagrams outline the core experimental processes discussed in the FAQs.
This workflow shows the key steps for evaluating antibiotic efficacy against drug-tolerant bacterial persisters.
This flowchart illustrates the multi-step chemical process for creating Azlocillin conjugated with silver nanoparticles.
The table below summarizes the key findings from recent studies on Azlocillin's performance against various bacterial targets.
| Bacterial Target | Comparator Antibiotic(s) | Key Efficacy Findings | Experimental Data / Source |
|---|
| Borrelia burgdorferi (Lyme disease persisters) | Doxycycline, Cefotaxime | - Azlocillin at 2.5 μg/ml completely killed log-phase B. burgdorferi. [1]
To assist in evaluating or replicating these findings, here is a detailed breakdown of the key methodologies used in the cited studies.
The diagram below visualizes the key experimental workflow used to evaluate Azlocillin's efficacy against Borrelia burgdorferi. [1]
For researchers and drug development professionals, these findings highlight several important points:
To build a more comprehensive comparison guide, you may need to:
The table below summarizes the core characteristics, mechanisms, and clinical data for amoxicillin and clarithromycin.
| Feature | Amoxicillin | Clarithromycin |
|---|---|---|
| Drug Class | Penicillin-type beta-lactam [1] | Macrolide [2] |
| Mechanism of Action | Bactericidal; inhibits bacterial cell wall synthesis [2]. | Bacteriostatic/Bactericidal; inhibits protein synthesis by binding to the 50S ribosomal subunit [3] [2]. |
| Primary Indications | Broad-spectrum; various bacterial infections [1]. | Respiratory tract infections, H. pylori eradication, MAC prophylaxis [2]. |
| Spectrum of Activity | Many Gram-positive and some Gram-negative bacteria [4]. | Gram-positives, some Gram-negatives (e.g., H. influenzae), atypicals [3] [2]. |
| Clinical Efficacy (in CAP) | No strong evidence of difference in clinical resolution vs. other antibiotics (OR: 0.88; 95% CI: 0.56-1.38) [5]. | Similar clinical success to amoxicillin in LRTI; time to normal activities: 5-6 days for both [6]. |
| Susceptibility in sCAP | AMC susceptibility: 90.9% in patients without recent antibiotic use [4]. | Not directly comparable; often used in combination regimens for severe CAP [7]. |
| Key Metabolic Pathway | Not predominantly CYP450 [8]. | Hepatic, predominantly CYP3A4 [2]. |
| Common Side Effects | Rash [1]. | Gastrointestinal discomfort, abnormal taste [2]. |
| Drug Interaction Potential | Lower potential for CYP-mediated interactions [8]. | High; strong CYP3A4 inhibitor & substrate; many clinically significant interactions [2] [8]. |
| FDA-Recognized STIC | Yes [9]. | Yes [9]. |
For researchers, the validity of a comparison hinges on robust experimental design. The data in the table above is derived from several types of clinical studies.
The fundamental difference between these antibiotics lies in their mechanisms of action, which directly influences their spectrum of activity and bactericidal properties. The following diagram illustrates their distinct molecular targets and effects.
When evaluating antibiotic options, beyond direct efficacy, several factors are critical for research and development.
The table below summarizes key data on antibiotic adverse drug reactions (ADRs) and cross-reactivity, primarily between penicillins and cephalosporins.
| Antibiotic Class / Drug | Reported ADR Rate / Key Finding | Cross-Reactivity with Penicillin | Key References & Notes |
|---|---|---|---|
| Fluoroquinolones | Highest reported ADR rate (29.3%) among antibiotic classes; 4x higher odds of neurological events [1]. | Information not covered in search results. | Study based on regional pharmacovigilance data [1]. |
| Penicillins | Second highest reported ADR rate (23.4%) [1]. | Self-cross-reactivity within class. | "Flucloxacillin" studied, but not "Fuzlocillin" specifically [2]. |
| Cephalosporins | Third highest reported ADR rate (21%) [1]. | True cross-reactivity is much lower than historically reported; recent studies suggest it may be close to 0% with cefazolin [3]. | Historical 10% figure is debunked; based on contaminated early drug batches [3]. |
| Cefazolin (1st Gen Cephalosporin) | Information not covered in search results. | Extremely rare ( <1%); specific to its unique side chains, not the core beta-lactam ring [3]. | Preferred for surgical prophylaxis; distinct chemical structure explains low cross-reactivity [3]. |
For researchers investigating antibiotic hypersensitivity, the following clinical diagnostic pathway is used to confirm or rule out true allergies.
The diagnostic process involves these key methodological steps [2] [3]:
Skin Testing (ST): This is the initial in-vivo test for patients stratified as moderate risk.
Oral Drug Provocation Testing (DPT): This is considered the diagnostic criterion standard [2].
The data indicates that a reported penicillin allergy should not automatically preclude the use of cephalosporins, especially cefazolin. The following risk stratification tool can guide preoperative antibiotic selection in patients reporting a penicillin allergy [3]:
| Risk Category | Reported Index Reaction to Penicillin | Recommended Antibiotic for Prophylaxis |
|---|---|---|
| Low Risk | Side effects (e.g., GI upset, headache), unknown reaction, remote rash (>5 years ago) | Cefazolin |
| Moderate Risk | History of anaphylaxis, angioedema, difficulty breathing, recent urticaria (<5 years ago) | Refer for allergy testing; use clindamycin/vancomycin if not tested. |
| High Risk | Severe reactions like Stevens-Johnson Syndrome, toxic epidermal necrolysis, multiorgan involvement | Clindamycin or vancomycin |
The table below summarizes key experimental findings for Azlocillin against Borrelia burgdorferi from a 2020 study, which can be used as a benchmark for comparison [1].
| Organism & Phase | Antibiotic | Key Efficacy Findings | Minimum Concentration for Noted Effect |
|---|---|---|---|
| B. burgdorferi (Log phase) | Azlocillin | Complete (100%) eradication of culture [1]. | 2.5 μg/mL [1] |
| B. burgdorferi (Stationary phase/Persisters) | Azlocillin | Complete (100%) eradication of persister cells [1]. | 20 μg/mL [1] |
| B. burgdorferi (Doxycycline-tolerant persisters) | Azlocillin | ~99% elimination of doxycycline-tolerant persisters from both log and stationary phase cultures [1]. | 20 μg/mL [1] |
| B. burgdorferi (Log phase) | Cefotaxime (Comparator) | Complete (100%) eradication of culture [1]. | 40 μg/mL [1] |
| B. burgdorferi (Stationary phase/Persisters) | Cefotaxime (Comparator) | ~80% killing of persister cells [1]. | 80 μg/mL [1] |
| B. burgdorferi (All phases) | Doxycycline (Comparator) | Incomplete killing; a significant population of drug-tolerant persisters remained even at high concentrations [1]. | 80 μg/mL (ineffective) [1] |
The experimental data for Azlocillin was generated using the following methodologies, which can be adapted for confirmatory testing of similar compounds [1].
In vitro Efficacy Assay (Colony Forming Unit - CFU)
Drug-Tolerant Persister Assay
The following workflow diagram illustrates the multi-stage process for evaluating a drug candidate's efficacy, from initial culture preparation to final data analysis.
When comparing Fuzlocillin to Azlocillin and other alternatives, the provided data and protocols suggest focusing on several key performance aspects.
To build a more comprehensive comparison guide for Fuzlocillin, I suggest the following steps:
The table below summarizes key broad-spectrum antibiotics, their mechanisms of action, and common clinical applications based on the search results [1] [2] [3].
| Antibiotic Class / Name | Mechanism of Action | Spectrum of Coverage & Clinical Applications |
|---|
| Penicillin Combinations (e.g., Amoxicillin-Clavulanate) | • Amoxicillin: Binds to Penicillin-Binding Proteins (PBPs), inhibiting bacterial cell wall synthesis. • Clavulanic Acid: Irreversibly binds and inhibits β-lactamase enzymes, protecting amoxicillin from degradation [2] [4]. | Gram-positive & Gram-negative, including β-lactamase-producing strains of Haemophilus influenzae, Moraxella catarrhalis, and Escherichia coli. Also effective against methicillin-sensitive Staphylococcus aureus (MSSA) [2].
Clinical Uses: Community-acquired pneumonia, acute bacterial rhinosinusitis, skin and soft tissue infections, bite wounds [2]. | | Fluoroquinolones (e.g., Prulifloxacin, Delafloxacin) | Inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This disrupts bacterial DNA synthesis and leads to cell death [3]. | Broad-spectrum activity against many Gram-positive and Gram-negative bacteria [3].
Clinical Uses: Respiratory tract infections, urinary tract infections, acute bacterial skin and skin structure infections [3]. | | General Broad-Spectrum | Acts on two major bacterial groups: Gram-positive and Gram-negative bacteria [1]. | Used for empiric therapy when the causative bacteria is unknown, or when an infection with multiple types of bacteria is suspected [1]. |
For a comparative guide aimed at researchers, the following core methodologies are essential for generating robust, reproducible data. You would apply this framework to compare Fuzlocillin against other antibiotics once the specific data is located.
The MIC is the gold standard for quantifying in vitro antibiotic potency [2].
This assay evaluates the rate and extent of bactericidal activity over time.
The following diagram illustrates the logical workflow for the core experiments described above:
To find the specialized information you need, I suggest the following steps:
The following table summarizes key efficacy targets for Flucloxacillin against different bacteria, identified in a 2022 preclinical study. These values represent the percentage of time the free drug concentration must remain above the Minimum Inhibitory Concentration (%fT>MIC) to achieve specific effects in a murine infection model [1].
| Bacterial Species | PD Target (for 1-log reduction) | PD Target (for 2-log reduction) |
|---|---|---|
| S. aureus (Methicillin-susceptible) | 15% fT>0.25xMIC (median) | 20% fT>0.25xMIC (median) |
| S. pyogenes | 10% fT>MIC | 11% fT>MIC |
| S. agalactiae | 22% fT>0.25xMIC | Not achieved |
Here are the methodologies from key studies that generated the data above.
This study aimed to determine the pharmacokinetic/pharmacodynamic (PK/PD) index and target value for Flucloxacillin efficacy.
This is a study protocol for a randomized controlled trial, not a completed clinical trial with results.
The diagram below illustrates the core experimental workflow used in the murine pharmacodynamics study [1].
Since the data for "Fuzlocillin" itself is unavailable, you might consider these steps: